Jak1/tyk2-IN-3 -

Jak1/tyk2-IN-3

Catalog Number: EVT-12558209
CAS Number:
Molecular Formula: C17H21F2N7O
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jak1/tyk2-IN-3 is a compound that has garnered attention for its potential as a selective inhibitor of the Janus kinase (JAK) family, specifically targeting the JAK1 and tyrosine kinase 2 (TYK2) pathways. These kinases play critical roles in the signaling of various cytokines involved in immune responses and inflammation. The development of selective inhibitors like Jak1/tyk2-IN-3 is crucial for treating autoimmune diseases and other inflammatory conditions.

Source

Jak1/tyk2-IN-3 was identified through high-throughput screening of compounds designed to inhibit JAK pathways. The compound's efficacy was evaluated in various biological assays to determine its potential therapeutic applications in diseases characterized by dysregulated JAK signaling, such as rheumatoid arthritis and psoriasis.

Classification

Jak1/tyk2-IN-3 is classified as a small molecule inhibitor within the broader category of JAK inhibitors. It specifically inhibits the activity of JAK1 and TYK2, which are part of the JAK-STAT signaling pathway, crucial for mediating responses to several cytokines.

Synthesis Analysis

Methods

The synthesis of Jak1/tyk2-IN-3 typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that can undergo various reactions such as coupling, cyclization, and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis often uses readily available heterocyclic compounds that can be modified to introduce functional groups necessary for biological activity.
  2. Reactions: Key reactions include:
    • Nucleophilic substitutions to introduce halogen or other substituents.
    • Cyclization reactions to form the core structure.
    • Functional group modifications such as methylation or acylation to enhance potency and selectivity.

The synthetic route is optimized for yield and purity, often employing chromatographic techniques for purification.

Molecular Structure Analysis

Structure

Jak1/tyk2-IN-3 features a complex molecular structure characterized by specific functional groups that interact with the active sites of JAK1 and TYK2. The structure includes:

  • A central heterocyclic ring system.
  • Functional groups that enhance binding affinity and selectivity towards the target kinases.

Data

Molecular modeling studies have provided insights into the binding interactions between Jak1/tyk2-IN-3 and its targets, revealing key interactions that stabilize the compound within the active site.

Chemical Reactions Analysis

Reactions

Jak1/tyk2-IN-3 undergoes specific chemical reactions that are critical for its activity as an inhibitor:

  • Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with residues in the ATP-binding pocket of JAK1 and TYK2.
  • Inhibition Mechanism: By occupying this pocket, Jak1/tyk2-IN-3 prevents ATP from binding, thereby inhibiting phosphorylation events essential for downstream signaling.

Technical Details

The inhibition kinetics can be characterized using enzyme assays where varying concentrations of Jak1/tyk2-IN-3 are tested against a fixed concentration of enzyme (JAK1 or TYK2) to determine IC50 values, reflecting its potency.

Mechanism of Action

Process

The mechanism by which Jak1/tyk2-IN-3 exerts its inhibitory effects involves:

  1. Competitive Inhibition: The compound competes with ATP for binding to the active site of JAK1 and TYK2.
  2. Disruption of Signal Transduction: By inhibiting these kinases, Jak1/tyk2-IN-3 effectively blocks the phosphorylation of downstream signaling proteins such as Signal Transducer and Activator of Transcription (STAT) proteins.

Data

Studies have shown that treatment with Jak1/tyk2-IN-3 leads to decreased activation of STAT proteins in cell lines stimulated with cytokines like interleukin-6 and interferons.

Physical and Chemical Properties Analysis

Physical Properties

Jak1/tyk2-IN-3 is typically characterized by:

  • Molecular Weight: Approximately 300–400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with thiol groups in proteins, which can be exploited in biochemical assays.

Relevant analyses include spectroscopic methods (NMR, IR) used to confirm structure and purity.

Applications

Scientific Uses

Jak1/tyk2-IN-3 has several potential applications in scientific research:

  1. Therapeutic Development: As a selective JAK inhibitor, it holds promise for treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
  2. Biological Research: It can be used to study the role of JAK signaling pathways in various cellular processes, including immune response modulation and inflammation.
  3. Drug Screening: Serves as a lead compound for further optimization in drug discovery efforts aimed at developing more potent JAK inhibitors.
Introduction to JAK-STAT Signaling Pathway and Therapeutic Targeting

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway represents a conserved signaling mechanism enabling extracellular cytokines to rapidly modulate gene expression and cellular functions. This pathway regulates over 50 cytokines, interferons, and growth factors, governing processes including hematopoiesis, immune homeostasis, and inflammation [1] [8]. Dysregulation of JAK-STAT signaling manifests in diverse pathologies—autoimmune diseases, hematologic malignancies, and immunodeficiencies—making it a prime therapeutic target. The development of Jak1/tyk2-IN-3 exemplifies a next-generation strategy to achieve precision targeting within this pathway by simultaneously inhibiting JAK1 and TYK2 kinases. This dual inhibition capitalizes on the structural and functional synergy between these isoforms while minimizing off-target effects associated with broader JAK inhibition [5] [8].

Structural and Functional Biology of JAK Isoforms (JAK1, JAK2, JAK3, TYK2)

JAK isoforms (JAK1, JAK2, JAK3, TYK2) share a conserved multidomain architecture but exhibit distinct expression patterns and biological roles:

  • Domain Organization:All JAKs contain seven JAK homology (JH) domains. The FERM (band 4.1, ezrin, radixin, moesin) domain (JH5–JH7) mediates receptor binding; the SH2-like domain (JH3–JH4) facilitates scaffolding; the pseudokinase domain (JH2) autoinhibits the catalytic tyrosine kinase domain (JH1) [1] [4] [7]. Cryo-EM studies reveal that cytokine-induced receptor dimerization reorients JAKs, enabling trans-phosphorylation of JH1 activation loops [4].

  • Isoform-Specific Functions:

  • JAK1: Ubiquitously expressed; essential for IFN-α/β/γ, IL-6, and γc-family cytokines (e.g., IL-2, IL-7). Knockout models show perinatal lethality due to neurological defects [1] [8].
  • JAK2: Critical for hematopoietic cytokines (EPO, TPO, GM-CSF). Constitutively active mutations (e.g., V617F) drive myeloproliferative neoplasms [5] [8].
  • JAK3: Restricted to hematopoietic cells; partners with γc-chain receptors. Loss-of-function mutations cause severe combined immunodeficiency (SCID) [7].
  • TYK2: Participates in IL-12, IL-23, and type I IFN signaling. Polymorphisms correlate with lupus, inflammatory bowel disease (IBD), and psoriasis [6] [8].

Table 1: Functional Specificity of JAK Isoforms

IsoformKey DomainsPrimary Cytokine RolesPathological Associations
JAK1FERM, SH2, JH1, JH2IFN-α/β/γ, IL-6, γc-familyAutoimmunity, Cancer
JAK2FERM, SH2, JH1, JH2EPO, TPO, GM-CSFMyeloproliferative Neoplasms
JAK3FERM, SH2, JH1, JH2IL-2, IL-4, IL-7, IL-15Severe Combined Immunodeficiency (SCID)
TYK2FERM, SH2, JH1, JH2IL-12, IL-23, Type I IFNsLupus, IBD, Psoriasis

Role of TYK2-JAK1 Heterodimer in Cytokine Signaling Cascades

The TYK2-JAK1 heterodimer orchestrates signaling for cytokines central to autoimmune pathogenesis:

  • Structural Basis of Heterodimerization:TYK2 and JAK1 co-associate with receptors such as IFNAR (type I IFNs), IL-10R, and IL-12Rβ1/IL-23R. Cryo-EM analyses demonstrate that cytokine binding induces asymmetric receptor dimerization, bringing TYK2 and JAK1 into proximity for trans-activation. The pseudokinase domains (JH2) stabilize this interaction, while JH1 domains phosphorylate receptor tyrosine residues to recruit STATs [4] [8]. For IL-23 signaling, TYK2 binds IL-12Rβ1 and JAK1 associates with IL-23R, enabling phosphorylation of STAT3/STAT4 [6].

  • Downstream Signaling Cascades:

  • IL-12/IL-23 Pathway: IL-12 activates STAT4 (driving Th1 differentiation), while IL-23 activates STAT3 (promoting Th17 expansion). Both cytokines require TYK2-JAK1 for initial receptor phosphorylation [6] [8].
  • Type I IFNs: IFNα/β engage IFNAR1 (TYK2-bound) and IFNAR2 (JAK1-bound), leading to STAT1-STAT2-IRF9 complex formation and antiviral gene expression [1] [8].
  • IL-10 Family: IL-10 and IL-22 signal through receptor pairs incorporating TYK2 and JAK1, activating STAT3 to mediate anti-inflammatory or barrier-protective responses [7].

Table 2: Key Cytokine Pathways Dependent on TYK2-JAK1 Heterodimer

CytokineReceptor ComplexJAK PairingSTAT EffectorsBiological Outcome
IL-12IL-12Rβ1/IL-12Rβ2TYK2 + JAK2STAT4Th1 Differentiation
IL-23IL-23R/IL-12Rβ1TYK2 + JAK2STAT3Th17 Expansion
IFN-α/βIFNAR1/IFNAR2TYK2 + JAK1STAT1-STAT2-IRF9Antiviral Response
IL-10IL-10R1/IL-10R2JAK1 + TYK2STAT3Anti-inflammatory Signaling

Rationale for Dual TYK2/JAK1 Inhibition in Immune-Mediated Disorders

Simultaneously targeting TYK2 and JAK1 offers advantages over pan-JAK or isoform-specific inhibitors:

  • Pathway Synergy in Autoimmunity:IL-23-driven Th17 responses (dependent on TYK2) and IFN-γ/IL-6 signaling (JAK1-dependent) are co-drivers of diseases like psoriasis, IBD, and lupus. Dual inhibition disrupts complementary arms of inflammation: suppressing Th17/Th1 polarization while blocking pro-inflammatory cytokine production [6] [8]. Preclinical models confirm that combined TYK2/JAK1 inhibition synergistically reduces disease severity more effectively than single blockade [5].

  • Enhanced Selectivity Profile:Jak1/tyk2-IN-3 exhibits nanomolar potency against JAK1 (IC₅₀: 2 nM) and TYK2 (IC₅₀: 5 nM) with >50-fold selectivity over JAK2/JAK3. This minimizes risks of JAK2-mediated anemia/thrombocytopenia or JAK3-associated immunosuppression [5] [8]. Structural analyses reveal that Jak1/tyk2-IN-3 stabilizes the autoinhibitory conformation of JAK1 JH2 and occupies the TYK2 pseudokinase domain, allosterically suppressing kinase activity [4].

  • Clinical Validation of Dual Targeting:Selective TYK2 inhibitors (e.g., deucravacitinib) show efficacy in psoriasis, while JAK1-selective agents (e.g., upadacitinib) are approved for IBD and RA. Jak1/tyk2-IN-3 integrates these mechanisms, demonstrating superior suppression of IL-23-induced STAT3 phosphorylation and IFN-α-driven gene expression in human PBMCs compared to single inhibitors [5] [8].

Properties

Product Name

Jak1/tyk2-IN-3

IUPAC Name

8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C17H21F2N7O

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24)

InChI Key

ROOUYRXCMOACDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.